molecular formula C8H5FN2O B1441945 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-32-3

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1441945
M. Wt: 164.14 g/mol
InChI Key: PHQLIVRLJJGESN-UHFFFAOYSA-N
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Description

“6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . The compound is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde” is 1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H . The InChI key is PHQLIVRLJJGESN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde” is a white solid . It has a molecular weight of 164.14 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Water-mediated Hydroamination and Silver-catalyzed Aminooxygenation : Imidazo[1,2-a]pyridines have been synthesized through "water-mediated" hydroamination without any deliberate addition of catalysts. The application extends to the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis. Additionally, Ag-catalyzed intramolecular aminooxygenation has been employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields, showcasing the chemical reactivity and potential utility of these compounds in further chemical transformations (Darapaneni Chandra Mohan et al., 2013).

  • Synthesis of Bioisosteric Replacements : Imidazo[1,2-a]pyridines have been explored as bioisosteric replacements for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor. This demonstrates the compound's potential in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (A. Humphries et al., 2006).

  • Fluorescent Properties : Studies have investigated the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives, highlighting their potential use as biomarkers and photochemical sensors. The effect of various substituents on the luminescent properties of these compounds has been thoroughly examined, indicating their applicability in fluorescence-based detection and imaging techniques (Stephanía Velázquez-Olvera et al., 2012).

  • Antimicrobial Activity : The synthesis of pyrimidine derivatives and their evaluation for antimicrobial activity have been reported, indicating the potential of imidazo[1,2-a]pyridine derivatives in the development of new antimicrobial agents. These compounds have been synthesized via various methods, including the Biginelli reaction, and have shown promising results against different microbial strains (Chetan C. Rathod et al., 2018).

Imaging and Sensing Applications

  • Imaging β-Amyloid in Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease. These compounds, including FEPIP and FPPIP, have shown binding affinity to amyloid plaques in human AD cortical tissues, suggesting their utility as radioligands for amyloid plaque imaging (F. Zeng et al., 2006).

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQLIVRLJJGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717181
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

881841-32-3
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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